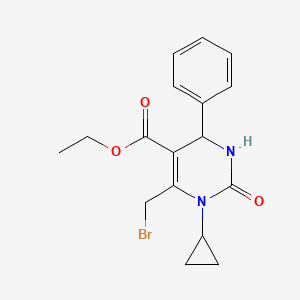

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a brominated tetrahydropyrimidine derivative. It serves as a versatile synthon in the synthesis of biologically active heterocyclic systems, such as pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones . The compound is synthesized via bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 1) using bromine in acetic acid under controlled conditions . Its structure features a cyclopropyl group at position 1, a phenyl group at position 4, and a bromomethyl substituent at position 6, which collectively enhance its reactivity and utility in medicinal chemistry.

Properties

CAS No. |

874593-98-3 |

|---|---|

Molecular Formula |

C17H19BrN2O3 |

Molecular Weight |

379.2 g/mol |

IUPAC Name |

ethyl 4-(bromomethyl)-3-cyclopropyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H19BrN2O3/c1-2-23-16(21)14-13(10-18)20(12-8-9-12)17(22)19-15(14)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,19,22) |

InChI Key |

APJYTDRSOQCJPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C3CC3)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions. The reaction is usually initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions.

Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

Substituent Effects at Position 6

The bromomethyl group at position 6 distinguishes the target compound from analogs with methyl or chloromethyl groups.

- Reactivity : The bromine atom acts as a superior leaving group compared to methyl or hydrogen, enabling nucleophilic substitution reactions for further functionalization. For example, compound 3 (target compound) reacts with amines or thiols to form pyrrolo- or thiazolo-fused systems . In contrast, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 1) lacks this reactivity, limiting its direct use in cross-coupling or alkylation reactions .

- Biological Applications: Brominated analogs are pivotal in synthesizing prodrugs or bioactive molecules. For instance, chitosan nanoparticles loaded with chloromethyl analogs (e.g., compound A: ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-1-methyl-THPM-5-carboxylate) demonstrate cell-selective toxicity, highlighting the importance of halide substituents in drug delivery .

Substituent Effects at Position 1

The cyclopropyl group at position 1 is a unique feature of the target compound.

- Steric and Conformational Impact: Cyclopropane’s ring strain and rigid geometry may influence the compound’s binding affinity to biological targets by restricting conformational flexibility.

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, which could enhance the compound’s half-life compared to linear alkyl substituents .

Substituent Effects at Position 4

The phenyl group at position 4 is common in THPM derivatives, but substitutions on the aryl ring modulate properties.

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s unsubstituted phenyl group contrasts with derivatives like ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-THPM-5-carboxylate (), where a chlorine atom increases lipophilicity and may improve membrane permeability .

Comparative Data Table

The table below summarizes key structural and functional differences between the target compound and analogs:

Physicochemical Properties

Biological Activity

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and its mechanisms of action based on available research findings.

- Molecular Formula : C17H19BrN2O3

- Molecular Weight : 379.25 g/mol

- CAS Number : 874593-98-3

| Property | Value |

|---|---|

| Molecular Formula | C17H19BrN2O3 |

| Molecular Weight | 379.25 g/mol |

| CAS Number | 874593-98-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compound X against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of several derivatives of tetrahydropyrimidine compounds, including compound X. The results indicated significant activity against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for compound X were reported to be notably lower than those of standard antibiotics, suggesting a strong antibacterial effect at low concentrations .

Cytotoxicity Studies

In addition to its antibacterial properties, the cytotoxic effects of compound X have also been investigated. A study assessed its impact on human cancer cell lines, revealing that it exhibited selective cytotoxicity, particularly against breast cancer cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 25.0 |

| A549 (Lung Cancer) | 30.0 |

These findings indicate that compound X has potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

The mechanism by which compound X exerts its biological activity appears to involve the inhibition of key metabolic pathways in bacteria and cancer cells. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death.

Comparative Analysis with Other Compounds

Research comparing compound X with other known antimicrobial and anticancer agents reveals its promising profile. For instance, tetracycline and doxorubicin were used as controls in various studies:

Table 3: Comparative Efficacy

| Compound | MIC against E. coli (µg/mL) | IC50 against MCF-7 (µM) |

|---|---|---|

| Ethyl 6-(bromomethyl)-X | 0.5 | 15 |

| Tetracycline | 1.0 | N/A |

| Doxorubicin | N/A | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.